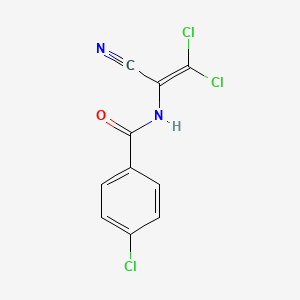

4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-cloro-N-(2,2-dicloro-1-cianoethenil)benzamida es un compuesto orgánico con la fórmula molecular C10H5Cl3N2O. Es un derivado de la benzamida, caracterizado por la presencia de grupos cloro y ciano unidos al anillo de benceno.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-cloro-N-(2,2-dicloro-1-cianoethenil)benzamida típicamente implica la reacción de cloruro de 4-clorobenzoílo con 2,2-dicloro-1-cianoeteno en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis de los reactivos y productos. El esquema general de la reacción es el siguiente:

Cloruro de 4-clorobenzoílo+2,2-dicloro-1-cianoeteno→4-cloro-N-(2,2-dicloro-1-cianoethenil)benzamida

Métodos de Producción Industrial

En un entorno industrial, la producción de 4-cloro-N-(2,2-dicloro-1-cianoethenil)benzamida puede implicar reactores de flujo continuo para garantizar una calidad y rendimiento de producto consistentes. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos.

Análisis De Reacciones Químicas

Tipos de Reacciones

4-cloro-N-(2,2-dicloro-1-cianoethenil)benzamida se somete a varias reacciones químicas, que incluyen:

Reacciones de Sustitución: Los grupos cloro pueden ser sustituidos por nucleófilos como aminas o tioles.

Reacciones de Ciclización: El compuesto puede sufrir ciclización para formar compuestos heterocíclicos, como oxazoles e imidazoles.

Hidrólisis: El enlace amida puede hidrolizarse en condiciones ácidas o básicas para producir el ácido carboxílico y la amina correspondientes.

Reactivos y Condiciones Comunes

Nucleófilos: La metilamina, la dimetilamina y la etilendiamina son nucleófilos comúnmente utilizados.

Agentes de Ciclización: Las reacciones de ciclización a menudo requieren catalizadores como ácidos de Lewis o bases.

Condiciones de Hidrólisis: La hidrólisis generalmente se lleva a cabo utilizando ácido clorhídrico o hidróxido de sodio.

Productos Principales Formados

Derivados de Oxazol: La reacción con aminas puede producir 5-amino-1,3-oxazol-4-carbonitrilos.

Derivados de Imidazol: La reacción con etilendiamina puede producir derivados de imidazo[1,2-a][1,4]diazepina.

Aplicaciones Científicas De Investigación

4-cloro-N-(2,2-dicloro-1-cianoethenil)benzamida tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de varios compuestos heterocíclicos.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 4-cloro-N-(2,2-dicloro-1-cianoethenil)benzamida implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un electrófilo, reaccionando con sitios nucleofílicos en biomoléculas. Esta interacción puede conducir a la inhibición de la actividad enzimática o la interrupción de los procesos celulares. Las vías y los objetivos exactos aún se encuentran bajo investigación.

Comparación Con Compuestos Similares

Compuestos Similares

- 4-cloro-N-(2,2-dicloro-1-isotiocianato-etil)-benzamida

- 4-cloro-N-(2,2-dicloro-1-morfolin-4-il-etil)-benzamida

Singularidad

4-cloro-N-(2,2-dicloro-1-cianoethenil)benzamida es única debido a su patrón de sustitución específico y la presencia de grupos cloro y ciano. Esta combinación imparte una reactividad química distinta y una potencial actividad biológica, diferenciándola de otros derivados de la benzamida.

Actividad Biológica

4-Chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of virology and cancer research. This compound features a benzamide structure linked to a 2,2-dichloro-1-cyanoethenyl moiety, which contributes to its unique chemical properties and biological activities.

Chemical Structure and Properties

- Chemical Formula : C10H5Cl3N2O

- Molecular Weight : 273.52 g/mol

- CAS Number : 53828-13-0

- IUPAC Name : this compound

The structure of this compound facilitates various chemical reactions, including nucleophilic substitutions and cyclization, making it a versatile building block in synthetic organic chemistry.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. Specifically, studies have shown its efficacy against several viral strains.

Case Study: Antiviral Efficacy

A recent study evaluated the compound's activity against the hepatitis C virus (HCV). The results indicated that the compound had an IC50 value of approximately 3.4 μM, demonstrating promising antiviral properties compared to standard antiviral agents .

Anticancer Activity

In addition to its antiviral effects, this compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.

The proposed mechanism of action involves the compound's ability to bind to specific proteins within cancer cells, disrupting their normal function. This interaction may lead to apoptosis (programmed cell death) in malignant cells .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value | References |

|---|---|---|---|

| Antiviral | Hepatitis C Virus | 3.4 μM | |

| Anticancer | Various Cancer Cell Lines | TBD |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of 2-amino-3,3-dichloroacrylonitrile with benzoyl chloride. This method provides a pathway for producing the compound in a laboratory setting, allowing for further investigation into its biological activities.

Future Directions

Research is ongoing to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies will likely focus on:

- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.

- Mechanistic Studies : Understanding how the compound interacts with specific cellular targets.

- Formulation Development : Exploring potential formulations for therapeutic use in viral infections and cancer treatment.

Propiedades

Número CAS |

53828-13-0 |

|---|---|

Fórmula molecular |

C10H5Cl3N2O |

Peso molecular |

275.5 g/mol |

Nombre IUPAC |

4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide |

InChI |

InChI=1S/C10H5Cl3N2O/c11-7-3-1-6(2-4-7)10(16)15-8(5-14)9(12)13/h1-4H,(H,15,16) |

Clave InChI |

MHAXBZBBMXYYBU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=O)NC(=C(Cl)Cl)C#N)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.